molecular formula C12H16N2O4 B8078412 Methyl tert-butyl(4-nitrophenyl)carbamate

Methyl tert-butyl(4-nitrophenyl)carbamate

Cat. No.: B8078412
M. Wt: 252.27 g/mol
InChI Key: JXMPIAADWAEALA-UHFFFAOYSA-N
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Description

Methyl tert-butyl(4-nitrophenyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 4-nitrophenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in asymmetric reactions where stereochemical control is essential. The tert-butyl group enhances steric bulk, improving enantioselectivity in catalytic processes, as demonstrated in studies where tert-butyl esters outperformed methyl analogs in achieving higher enantiomeric excess (e.g., 80% yield with tert-butyl vs. 19% with methyl esters) . The 4-nitrophenyl group contributes to electronic effects, influencing reactivity in substitution or coupling reactions.

Properties

IUPAC Name

methyl N-tert-butyl-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13(11(15)18-4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMPIAADWAEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tert-butyl(4-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-nitrophenylcarbamate with iodomethane in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl tert-butyl(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amines and carbon dioxide.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis Applications

Methyl tert-butyl(4-nitrophenyl)carbamate is primarily utilized as a reagent for the formation of hindered arylcarbamates. It serves as an effective carbamylation agent due to the excellent leaving group ability of 4-nitrophenoxide.

Key Reactions Involving this compound:

Reaction TypeDescriptionYield (%)
Carbamylation of Anilines Aniline derivatives are treated with this compound to form arylcarbamates.26-71
Synthesis of Tetrasubstituted Pyrroles Used in palladium-catalyzed reactions for synthesizing complex pyrrole derivatives.Not specified
Formation of Cellulose Carbamates Applied in transcarbamoylation reactions to modify cellulose materials for enhanced properties.Up to 0.18 DS

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored as a prodrug for various therapeutic agents. Its ability to form stable linkages enhances the bioavailability and efficacy of drugs.

Case Studies:

  • Prodrugs of Resveratrol : Research indicates that carbamate linkers can protect active compounds like resveratrol from first-pass metabolism, allowing for sustained release and higher bioavailability in vivo .
  • Antiviral Agents : The compound has been investigated as part of antiviral reference standards, showcasing its potential role in drug development .

Bioconjugation and Surface Chemistry

This compound is also applied in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other entities.

Applications:

  • Covalent Protein Immobilization : The compound is used to create stable linkages for immobilizing proteins on surfaces, which is crucial for biosensor development and enzyme applications .
  • Polymer Linkage Systems : It serves as a linker in polymer chemistry, enhancing the functionality of polymeric materials through covalent bonding .

Mechanism of Action

The mechanism of action of methyl tert-butyl(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl tert-butyl(4-nitrophenyl)carbamate with structurally related carbamate derivatives, focusing on molecular features, reactivity, safety, and applications.

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Molecular Formula Key Substituents Similarity Score Key Differences Reference
tert-Butyl (3-(4-nitrophenyl)propyl)carbamate C₁₅H₂₀N₂O₄ 3-(4-nitrophenyl)propyl chain 0.82 Extended alkyl chain vs. methyl group
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate C₁₄H₁₇N₂O₄ Cyclobutyl core 0.81 Cyclic vs. acyclic structure
Ethyl (1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)carbamate C₁₉H₁₈N₂O₅ Ethyl ester, ketone group 0.84 Ethyl vs. tert-butyl; additional ketone
tert-Butyl (2-chloro-4-nitrophenyl)carbamate C₁₁H₁₃ClN₂O₄ 2-chloro substitution Chloro substituent alters electronic effects

Key Observations:

  • Steric Effects : The tert-butyl group in this compound enhances stereochemical control compared to smaller esters (e.g., methyl or ethyl), as seen in asymmetric synthesis .
  • Electronic Effects : Substituents like chloro (in tert-butyl (2-chloro-4-nitrophenyl)carbamate) or ketone groups (in Ethyl derivatives) modulate reactivity. The nitro group in all analogs is electron-withdrawing, directing electrophilic substitutions.

Biological Activity

Methyl tert-butyl(4-nitrophenyl)carbamate is a compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, linked through a carbamate moiety. This unique structure endows the compound with specific electronic and steric properties that influence its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The nitrophenyl group can act as an inhibitor by interacting with active sites on enzymes, while the carbamate moiety can undergo hydrolysis, releasing biologically active components. This dual mechanism allows the compound to modulate various biochemical pathways.

1. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in neurotransmission and other metabolic processes. The carbamate group forms covalent bonds with active site residues, leading to altered enzyme activity. This property is particularly relevant in the development of therapeutic agents targeting enzymatic pathways.

2. Anticancer Activity

Recent studies have evaluated the compound's effects on cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects. The mechanism behind this activity may involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

3. Antimicrobial Properties

Research suggests that this compound exhibits antibacterial activity against various strains of bacteria. Its ability to inhibit bacterial topoisomerases has been documented, showcasing its potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell Line/BacteriaIC50 Value (µM)Mechanism
AnticancerMCF-720ROS induction
AntimicrobialE. coli<32Topoisomerase inhibition

Research Findings

  • Cytotoxicity : In a study focusing on breast cancer cell lines, this compound was found to effectively reduce cell viability, indicating its potential as an anticancer agent.
  • Enzyme Interaction : The compound's interaction with various enzymes has been characterized, revealing its potential to serve as a lead compound in drug development aimed at modulating enzyme activity.
  • Pharmacological Potential : The unique structural features of this compound suggest applications in developing new therapeutic agents targeting specific diseases.

Q & A

Q. What are the critical parameters for optimizing the synthesis of Methyl tert-butyl(4-nitrophenyl)carbamate?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:

  • Solvent Selection : Tetrahydrofuran (THF) is often used due to its polarity and ability to dissolve intermediates (e.g., in tert-butyl carbamate synthesis) .
  • Base Choice : Sodium bicarbonate (NaHCO₃) is effective for neutralizing acidic by-products during coupling reactions .
  • Temperature : Room temperature (20–25°C) is typically sufficient for nucleophilic substitutions involving nitroaryl groups, as seen in analogous syntheses .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is standard for isolating carbamates, ensuring >95% purity .

Q. How can the nitro group in this compound be reduced while preserving the carbamate functionality?

Methodological Answer: Nitro group reduction requires selective reagents to avoid carbamate cleavage. A validated approach includes:

  • Catalytic Hydrogenation : Use H₂ gas with palladium on carbon (Pd/C) under mild pressure (1–3 atm) .
  • Iron-Based Reduction : Fe powder with saturated NH₄Cl in ethanol at reflux (~80°C) reduces nitro to amine groups efficiently, as demonstrated in pyrimidine derivatives .
  • Monitoring : Track reaction progress via TLC (Rf shift) or mass spectrometry (e.g., loss of 46 Da corresponding to NO₂ → NH₂) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The 4-nitrophenyl moiety shows aromatic protons at 7.5–8.2 ppm and a nitro group peak at ~150 ppm (¹³C) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and nitro group absorption at ~1520/1350 cm⁻¹ .
  • MS (ESI+) : Look for [M+H]⁺ peaks matching the molecular formula (e.g., C₁₂H₁₅N₂O₄⁺ at m/z 267.1) .

Advanced Research Questions

Q. How can conflicting stability data for tert-butyl carbamates under acidic/basic conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies : Expose the compound to incremental concentrations of HCl/NaOH (0.1–1 M) at 25–50°C. Monitor degradation via HPLC to identify pH thresholds (e.g., rapid decomposition at pH < 2 or >10) .
  • Mechanistic Analysis : Use ¹H NMR to detect tert-butyl group cleavage (disappearance of 1.4 ppm peak) or nitro group reduction artifacts .

Q. What strategies mitigate side reactions during carbamate coupling with nitroaryl substrates?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive amines with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks .
  • Low-Temperature Reactions : Conduct coupling at 0–5°C to suppress ester hydrolysis or nitro group reduction .
  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., de-methylated products) and adjust stoichiometry or solvent polarity accordingly .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbamate carbonyl is more reactive than the nitro group due to higher electrophilicity .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., THF) versus protic solvents (e.g., ethanol) to predict hydrolysis rates .

Q. What experimental approaches resolve discrepancies in reported melting points for tert-butyl carbamates?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points with controlled heating rates (e.g., 10°C/min) to account for polymorphism .
  • Recrystallization Screening : Test solvents (e.g., methanol, acetonitrile) to isolate pure polymorphs and correlate with DSC data .

Methodological Challenges

Q. How to design a kinetic study for carbamate hydrolysis under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 37°C.
  • Sampling Intervals : Withdraw aliquots at 0, 1, 3, 6, 12, and 24 hours for HPLC analysis.
  • Rate Constants : Fit data to pseudo-first-order kinetics (ln[C] vs. time) to determine kobs .

Q. What analytical workflows identify trace impurities in synthesized this compound?

Methodological Answer:

  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry.
  • 2D NMR (HSQC/HMBC) : Assign unknown peaks by correlating ¹H-¹³C couplings, especially for regioisomers .

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